molecular formula C16H11F4N3O2S B1227144 ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 955966-72-0

ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No. B1227144
CAS RN: 955966-72-0
M. Wt: 385.3 g/mol
InChI Key: TXHRFMAJDMMYJQ-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a fluorinated compound that belongs to the class of pyrazole derivatives. These compounds have garnered attention due to their diverse chemical properties and potential applications in various domains including materials science and pharmaceuticals.

Synthesis Analysis

Synthesis of related pyrazole derivatives often involves condensation reactions, cyclization, and fluorination processes. For instance, ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate was synthesized via condensation of ethyl cyanoacetate and trifluoroacetic anhydride, followed by chloridization and condensation with aqueous hydrazine (Wu et al., 2006). This method highlights the typical steps involved in synthesizing fluorinated pyrazole derivatives, which could be adapted for the synthesis of ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

Molecular Structure Analysis

The molecular structure of fluorinated pyrazole derivatives is characterized by the presence of fluorophenyl groups, which significantly influence their chemical behavior and interactions. The crystal structure analysis of a related compound, ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, reveals a complex system of hydrogen interactions stabilizing the crystal structure, highlighting the potential for intricate molecular interactions in fluorinated pyrazoles (Kumar et al., 2018).

Chemical Reactions and Properties

Fluorinated pyrazole derivatives exhibit unique reactivity due to the presence of fluorine atoms. For example, the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine showcases the unique reactivity of a trifluoromethylated pyrazole precursor, indicating that similar reactivity patterns could be expected from ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate in suitable chemical reactions (Wu et al., 2006).

Scientific Research Applications

Synthesis and Herbicidal Activity

Ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate and its analogues have been explored for their potential applications in the field of agriculture, particularly as herbicides. The synthesis of these compounds involves fluoromethyl, difluoromethyl, and trifluoromethyl analogues of pyrazosulfuron-ethyl, showcasing their significance in developing novel herbicidal compounds (Morimoto et al., 1990).

Crystal Structure Analysis

The crystal structure of related compounds, such as ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, has been determined, providing insights into their molecular conformation and potential interactions. Such structural analyses are crucial for understanding the reactivity and properties of these compounds, which can be applied in various scientific research contexts (Kumar et al., 2018).

Anticancer Activity

Compounds containing the ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate moiety have been investigated for their biological activities, including their potential as anticancer agents. For example, the synthesis and biological evaluation of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide have shown distinct effective inhibition on the proliferation of certain cancer cell lines (Liu et al., 2016).

Antimicrobial and Antituberculosis Activity

Thiazole compounds, including those derived from ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, have been synthesized and tested for their antimicrobial activities. Some of these compounds have shown promising results against Mycobacterium tuberculosis, highlighting their potential in the development of new antituberculosis drugs (Jeankumar et al., 2013).

Fluorescent Properties

The unique reactivity of trifluoromethylated pyrazolo[1,5-a]pyrimidines, which can be derived from ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, has been exploited for the synthesis of novel fluorescent molecules. These compounds could serve as attractive fluorophores for various scientific and technological applications due to their strong fluorescence intensity (Wu et al., 2006).

properties

IUPAC Name

ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F4N3O2S/c1-2-25-14(24)10-7-21-23(13(10)16(18,19)20)15-22-12(8-26-15)9-5-3-4-6-11(9)17/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHRFMAJDMMYJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC=CC=C3F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F4N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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